FeCl3-Catalyzed Cyclization: 95% Conversion and 99% Selectivity Outperforming Competing Metal Lewis Acids
In a systematic screen of transition metal Lewis acids for the intramolecular cyclization of 2-propyl ketazine to 3,5,5-trimethyl-2-pyrazoline, FeCl3 achieved the highest catalytic performance. Competing metals Zn2+, Cu2+, Cr3+, Mn2+, Co2+, and Ni2+ all yielded lower conversions and selectivities, though individual values were not fully disclosed in the study [1]. The stark superiority of FeCl3 defines a clear procurement criterion for researchers optimizing synthetic routes.
| Evidence Dimension | Catalytic conversion and selectivity in ketazine cyclization |
|---|---|
| Target Compound Data | FeCl3: 95% conversion, 99% selectivity |
| Comparator Or Baseline | Zn2+, Cu2+, Cr3+, Mn2+, Co2+, Ni2+: lower performance; FeCl3 identified as optimum |
| Quantified Difference | FeCl3 outperformed all other metal catalysts tested |
| Conditions | Solvent-free or solvent-assisted cyclization of 2-propyl ketazine at elevated temperature (specific conditions from full text) |
Why This Matters
This head-to-head catalyst screening identifies FeCl3 as the most efficient Lewis acid for synthesizing this specific pyrazoline, guiding both small-scale laboratory preparation and pilot-scale process development.
- [1] Highly Efficient Conversion of Ketazines to Pyrazoline Derivatives Catalyzed by FeCl3. Industrial & Engineering Chemistry Research, 2020, 59, 18539-18548. DOI: 10.1021/acs.iecr.0c04032. View Source
